molecular formula C18H17N3O4 B14804372 N'-[(E)-(4-cyanophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide

N'-[(E)-(4-cyanophenyl)methylidene]-3,4,5-trimethoxybenzohydrazide

Cat. No.: B14804372
M. Wt: 339.3 g/mol
InChI Key: MLIQQVYHHTVROH-RGVLZGJSSA-N
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Description

N’-(4-cyanobenzylidene)-3,4,5-trimethoxybenzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -C=N-NH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-cyanobenzylidene)-3,4,5-trimethoxybenzohydrazide typically involves the condensation reaction between 4-cyanobenzaldehyde and 3,4,5-trimethoxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-(4-cyanobenzylidene)-3,4,5-trimethoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-(4-cyanobenzylidene)-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N’-(4-cyanobenzylidene)-3,4,5-trimethoxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-cyanobenzylidene)-3,4,5-trimethoxybenzohydrazide involves its interaction with biological targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-cyanobenzylidene)-3,4,5-trimethoxybenzohydrazide is unique due to its specific structural features, such as the presence of three methoxy groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

N-[(E)-(4-cyanophenyl)methylideneamino]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C18H17N3O4/c1-23-15-8-14(9-16(24-2)17(15)25-3)18(22)21-20-11-13-6-4-12(10-19)5-7-13/h4-9,11H,1-3H3,(H,21,22)/b20-11+

InChI Key

MLIQQVYHHTVROH-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=C(C=C2)C#N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NN=CC2=CC=C(C=C2)C#N

Origin of Product

United States

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